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Abstract

This document provides a comprehensive guide and detailed protocols for the migration testing
of C.I. Pigment Red 38 from plastic food contact materials (FCMs). The content is designed for
researchers, scientists, and quality control professionals in the packaging and pharmaceutical
industries. We delve into the regulatory landscape, the physicochemical properties of the
pigment, the principles of migration testing, and provide a self-validating, step-by-step protocol
for quantification using High-Performance Liquid Chromatography with UV-Vis detection
(HPLC-UV). The causality behind experimental choices is explained to ensure both technical
accuracy and practical applicability.

Scientific and Regulatory Context

The safety of packaged food products is paramount and is intrinsically linked to the chemical
inertness of the packaging material.[1] Food contact materials must not transfer their
constituents to food in quantities that could endanger human health or bring about an
unacceptable change in the composition of the food.[2] This transfer of chemical substances
from the packaging to the food is known as migration.[1][3]

The Principle of Migration

Migration is a diffusion process influenced by several factors: the chemistry of the migrant, the
nature of the polymer, the type of food, the contact time, and the temperature.[3] Regulatory
frameworks typically define two types of migration limits:
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e Overall Migration Limit (OML): This refers to the total amount of all non-volatile substances
that can transfer from the FCM into the food. It serves as a measure of the material's general
inertness.[4][5][6] In the EU, the OML is 10 milligrams per square decimeter (mg/dm?) of the
food contact surface.[4][6]

o Specific Migration Limit (SML): This is an individual limit for a specific substance, based on
its toxicological profile. The SML is the maximum permitted amount of a given substance that
can migrate into food, typically expressed in milligrams of the substance per kilogram of food

(mg/kg).[1][6]

Regulatory Frameworks

European Union: Regulation (EU) No 10/2011 is the primary legislation for plastic materials
and articles intended for food contact.[7][8][9] It establishes a "Union List" of authorized
monomers, additives, and starting substances.[2][8] Colorants are not explicitly harmonized at
the EU level for plastics but must not migrate in detectable amounts if they are not on the
positive list and must not endanger human health, in line with the Framework Regulation (EC)
No 1935/2004.[2] For substances without a specific SML, a default detection limit of 0.01 mg/kg
is often applied.[4]

United States: The U.S. Food and Drug Administration (FDA) regulates colorants used in
packaging as "food additives" if they are reasonably expected to become a component of food.
[10] A colorant is exempt from this regulation if migration testing, using an analytical method
with a sufficiently low detection limit, demonstrates that it does not migrate to food under the
intended conditions of use.[10]

Profile: C.l. Pigment Red 38

C.l. Pigment Red 38 is a diazo pyrazolone pigment used to impart a neutral red color to
plastics and rubber.[11][12][13] Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of C.l. Pigment Red 38
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Property Value Source
C.l. Name Pigment Red 38 [11][12]
C.l. Number 21120 [11][12]
CAS Number 6358-87-8 [11][14]
Molecular Formula C36H28CI2NsOs [11][14]
Molecular Weight 739.56 g/mol [11]
Chemical Class Double Azo [11]

| Solubility | Insoluble in water; very low solubility in ethanol and xylene. |[11][13] |

Expert Insight: The high molecular weight (>1000 Da is often considered a threshold for low
absorption in the body) and very low solubility of C.l. Pigment Red 38 in common solvents
suggest a low intrinsic potential for migration.[9][13][15] However, this does not preclude the
need for empirical testing, as impurities, degradation products, or interactions with the polymer
matrix and food simulants could lead to unexpected results.

Experimental Design and Rationale

A robust migration testing workflow is essential for generating reliable and defensible data. This
section outlines the logic behind the selection of materials, methods, and the overall
experimental process.

Overall Migration Testing Workflow

The workflow is a multi-stage process, beginning with the characterization of the packaging
material and culminating in a final compliance assessment.
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Caption: Overall workflow for migration testing of C.l. Pigment Red 38.

Selection of Materials and Reagents

Plastic Sample: The test should be performed on the final plastic article or a representative
sample (e.g., a plague molded under the same conditions and with the same pigment
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concentration).

Food Simulants: The choice of food simulant is critical and must replicate the worst-case
extraction properties of the food type the packaging is intended for. Regulation (EU) 10/2011
provides a clear guide.[4]

Table 2: Selection of Food Simulants based on Regulation (EU) 10/2011

Simulant Composition Represents Food Type
Simulant A 10% Ethanol (v/v) in water Aqueous foods (pH > 4.5)
Simulant B 3% Acetic Acid (w/v) in water Acidic foods (pH < 4.5)
) ) Alcoholic foods (up to 20%
Simulant C 20% Ethanol (v/v) in water
alcohol)
. ) Foods containing fats, oil-in-
Simulant D1 50% Ethanol (v/v) in water )
water emulsions
Simulant D2 Vegetable Qil (e.g., Olive Oil) Fatty foods

| Simulant E | Poly(2,6-diphenyl-p-phenylene oxide) (MPPO) | Dry foods (testing by surface
extraction) |

Rationale: Using standardized simulants ensures that results are consistent and comparable
across different laboratories.[1] For a general-purpose plastic container, testing with simulants
A, B, and D2 would cover aqueous, acidic, and fatty foods, representing a comprehensive

screen.

Analytical Technique Selection: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the chosen
method for its proven robustness in separating and quantifying synthetic colorants.[16]

o Expertise: C.l. Pigment Red 38, as a large conjugated azo molecule, exhibits strong
absorbance in the visible spectrum, making UV-Vis detection highly sensitive.[17]
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o Trustworthiness: A reversed-phase C18 column is selected due to its versatility and
effectiveness in retaining moderately non-polar analytes like Pigment Red 38 from
agueous/ethanolic simulants.[16][18] A gradient elution program is employed to ensure that
the analyte is eluted as a sharp peak while separating it from any potential interferences
from the simulant or other migrants.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating steps for calibration and
quality control.

Protocol 1: Test Specimen Preparation

o Cutting: Carefully cut the plastic packaging to obtain flat test specimens. A typical size is 1
dm x 1 dm (10 cm x 10 cm). Handle specimens with clean forceps to avoid contamination.

o Cleaning: Gently wipe the surface of the specimens with a lint-free cloth dampened with
distilled water to remove any surface dust. Do not use organic solvents, as they may alter
the polymer surface.

o Surface Area Measurement: Accurately measure the dimensions of the surface that will be in
contact with the food simulant. The surface area-to-volume ratio is critical for the final
calculation. A standard ratio of 6 dm2 per 1 kg of food (or 1 L of simulant) is typically used for
articles with a capacity of 500 mL to 10 L.

Protocol 2: Migration Exposure

The selection of time and temperature should correspond to the worst foreseeable conditions
of use for the packaging material.
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Intended Use of Packaging

Condition Selection|Logic
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Caption: Logic for selecting migration test conditions based on intended use.

Procedure:

» Setup: Place the plastic test specimen in a stainless steel or glass migration cell, ensuring
only one side is exposed. This provides a known contact surface area.

o Simulant Addition: Add a pre-heated volume of the selected food simulant to the cell,
ensuring the test specimen is fully covered. A typical volume is 100 mL for a 1 dm2 specimen.

 Incubation: Seal the cell and place it in a calibrated oven or incubator at the selected
temperature for the specified duration (e.g., 10 days at 40°C for long-term room temperature
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storage).

e Blank Control: Simultaneously, run a blank control containing only the food simulant and

incubate it under the same conditions. This is crucial for identifying any background

contamination.

o Conclusion of Test: After the incubation period, remove the cell and allow it to cool to room

temperature. Carefully transfer the simulant into a clean glass container for analysis.

Protocol 3: HPLC-UV Quantification

Table 3: HPLC-UV Method Parameters

Parameter Setting Rationale
. . Standard, reliable
Instrument HPLC with UV-Vis Detector .
instrumentation.
Good retention for the target
Column C18, 4.6 x 150 mm, 5 pm

analyte.

Mobile Phase A

Water with 20 mM Ammonium

Acetate

Buffered aqueous phase for

good peak shape.[19]

Mobile Phase B

Acetonitrile

Organic modifier for elution.

0-15 min: 50% to 100% B; 15-

Ensures elution of the analyte

Gradient _ .
20 min: 100% B and cleaning of the column.
] Standard flow for a 4.6 mm ID

Flow Rate 1.0 mL/min

column.

Ensures reproducible retention
Column Temp. 35°C )

times.[18]

o Standard volume for good

Injection Vol. 20 pL

sensitivity.

| Detection A | ~416 nm (or Amax of PR38) | Wavelength of maximum absorbance for the

analyte for best sensitivity.[20] |
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Procedure:

Standard Preparation: Prepare a stock solution of C.l. Pigment Red 38 analytical standard
in a suitable solvent (e.g., Dimethyl Sulfoxide, due to its poor solubility elsewhere). From this
stock, prepare a series of calibration standards in the relevant food simulant (e.g., 0.01, 0.05,
0.1, 0.5, 1.0 mg/L).

Calibration: Inject the calibration standards into the HPLC system and generate a calibration
curve by plotting peak area against concentration. The curve must have a correlation
coefficient (R?) of > 0.998 for the method to be considered linear and trustworthy.[16]

Sample Analysis: Filter the food simulant from the migration test (Protocol 3.2) through a
0.45 um syringe filter. Inject the filtered sample into the HPLC system.

Quantification: Identify the peak corresponding to Pigment Red 38 by its retention time.
Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Method Validation (Trustworthiness):

o Specificity: Analyze the blank simulant to ensure no interfering peaks are present at the

retention time of Pigment Red 38.

Limit of Detection (LOD) & Quantification (LOQ): Determine the LOD and LOQ from the
calibration curve data (e.g., based on signal-to-noise ratio). The LOQ must be below the
required reporting limit (e.g., 0.01 mg/kg).

Precision: Perform replicate injections (n=5) of a mid-range standard. The relative standard
deviation (RSD) should be < 5%.

Data Analysis and Interpretation
Calculation of Specific Migration

The concentration measured in the simulant (C_sim, in mg/L) is converted to the specific

migration value (S, in mg/kg).

Formula: S (mg/kg) = (C_sim * V_sim) / (m_food)
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Where:

e C_sim = Concentration of Pigment Red 38 in the simulant (mg/L)

e V_sim = Volume of the simulant used (L)

» m_food = Mass of food assumed to be in contact with the packaging area (kg)

Using the standard EU convention of 6 dm? of contact area per 1 kg of food, the formula
simplifies if using 100 mL of simulant per 1 dm?2 of plastic:

Simplified Formula: S (mg/kg) = C_sim (mg/L)

Example Data and Compliance Assessment

Table 4: Example Calibration Curve Data

Concentration (mg/L) Peak Area (arbitrary units)
0.01 1,520

0.05 7,650

0.10 15,100

0.50 75,800

1.00 152,500

| R2 Value | 0.9998 |

Table 5: Hypothetical Migration Test Results and Compliance Assessment (Test Conditions: 10
days at 40°C)
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Conc. in Calculated Regulatory .
Food . ) . o Compliance
Sample ID . Simulant Migration Limit
Simulant Status
(mglL) (mglkg) (mglkg)
) Simulant A
PR38-Plastic- <LOQ ]
(10% Not Detected 0.01 (generic)  Pass
01 (0.003)
Ethanol)
Simulant B
PR38-Plastic- ) <LOQ )
(8% Acetic Not Detected 0.01 (generic)  Pass
01 _ (0.003)
Acid)
PR38-Plastic-  Simulant D2 ]
] ) 0.005 0.005 0.01 (generic)  Pass
01 (Olive Oil)
Blank Control  All Simulants Not Detected N/A N/A Valid

Interpretation: In this hypothetical example, no migration of C.I. Pigment Red 38 was detected
into aqueous or acidic food simulants. A very low level of migration was observed into the fatty
food simulant (Olive Oil), but it was below the generic regulatory limit of 0.01 mg/kg. Therefore,
the plastic packaging would be deemed compliant for use with all food types under the tested
conditions.

Conclusion and Best Practices

This application note provides a scientifically grounded and regulatory-compliant framework for
assessing the migration of C.I. Pigment Red 38 from plastic packaging. The provided
protocols, when executed with care, generate robust and defensible data for safety and
compliance assessments.

Key Best Practices:

o Worst-Case Principle: Always select test conditions (simulant, time, temperature) that
represent the most severe foreseeable use of the packaging.[21]

e Controls are Critical: Always include a blank simulant control to rule out environmental
contamination.
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» Method Validation: A properly validated analytical method is the cornerstone of trustworthy
results. Ensure linearity, sensitivity, and precision are established.

o Documentation: Meticulously document all experimental parameters, from sample
preparation to final calculations, to ensure traceability and reproducibility.

By adhering to these principles and protocols, researchers and drug development
professionals can confidently ensure the safety and compliance of their plastic packaging
materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ttslaboratuvar.com [ttslaboratuvar.com]

2. Overview of Food-Contact Material Regulations in Europe - Plastics | HUB | K&L Gates
[klgates.com]

» 3. Migration Testing of Food Contact Materials | Ensuring Safety - Eurofins Scientific
[eurofins.in]

e 4. measurlabs.com [measurlabs.com]

e 5. Migration Testing for Food Contact Materials (FCMs) [intertek.com]

e 6. Food Safety and Regulations [reveyron.com]

e 7. Food Contact Plastics Regulation (EU) 10/2011 Solutions [intertek.com]

e 8. EU Food Contact Materials List | Commission Regulation (EU) No 10/2011 on plastic
materials and articles intended to come into contact with food | (EU) No 10/2011 | Food
contact materials - inv [chemradar.com]

¢ 9. eur-lex.europa.eu [eur-lex.europa.eu]

e 10. food-safety.com [food-safety.com]

e 11. Pigment Red 38 [dyestuffintermediates.com]

e 12. Pigment Red 38 - SY Chemical Co., Ltd. [sypigment.com]

¢ 13. chembk.com [chembk.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8405021/
https://www.researchgate.net/publication/339243764_EVALUATION_OF_THE_MIGRATION_POTENTIAL_OF_COLORANTS_AND_ADDITIVES_IN_PAPERBOARD_FOOD_PACKAGING_MATERIALS
https://www.mdpi.com/1420-3049/29/1/223
https://www.benchchem.com/product/b1582338?utm_src=pdf-custom-synthesis
https://www.ttslaboratuvar.com/en/blog/pigment-migration-testing-in-food-contact-paints-and-coatings
https://www.klgates.com/Overview-of-Food-Contact-Material-Regulations-in-Europe-Plastics-9-27-2024
https://www.klgates.com/Overview-of-Food-Contact-Material-Regulations-in-Europe-Plastics-9-27-2024
https://www.eurofins.in/food-testing/blog/migration-testing-of-food-contact-materials/
https://www.eurofins.in/food-testing/blog/migration-testing-of-food-contact-materials/
https://measurlabs.com/blog/plastic-food-contact-material-regulation-and-testing-eu/
https://www.intertek.com/packaging/testing/migration-for-food-contact-materials/
https://www.reveyron.com/en/food-safety
https://www.intertek.com/assuris/food-contact/regulatory/eu-10-2011/
https://www.chemradar.com/en/tools/cis/inv/66ed3bbd7b3f24e605ba0684
https://www.chemradar.com/en/tools/cis/inv/66ed3bbd7b3f24e605ba0684
https://www.chemradar.com/en/tools/cis/inv/66ed3bbd7b3f24e605ba0684
https://eur-lex.europa.eu/LexUriServ/LexUriServ.do?uri=CONSLEG:2011R0010:20111230:EN:PDF
https://www.food-safety.com/articles/5010-colorants-in-food-packaging-fda-safety-requirements
http://www.dyestuffintermediates.com/pigment-dye/pigment-red-38.html
https://www.sypigment.com/pigment-red-38.html
https://www.chembk.com/en/chem/Pigment%20Red%2038
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 14. C.I. Pigment Red 38 | C36H28CI2N806 | CID 95076 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 15. Converting Magazine | Packaging, Labelling, Cartotecnica [convertingmagazine.it]
e 16. revroum.lew.ro [revroum.lew.ro]
e 17. researchgate.net [researchgate.net]

o 18. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and
Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

e 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
e 20. mdpi.com [mdpi.com]
e 21. eupia.org [eupia.org]

 To cite this document: BenchChem. [Application Note: Migration Testing of C.I. Pigment Red
38 from Plastic Packaging]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582338#migration-testing-of-c-i-pigment-red-38-
from-plastic-packaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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